Product packaging for 4-Iodo-pyran-2-one(Cat. No.:CAS No. 847822-71-3)

4-Iodo-pyran-2-one

Cat. No.: B13772951
CAS No.: 847822-71-3
M. Wt: 221.98 g/mol
InChI Key: VVQSWWQWGJAVTR-UHFFFAOYSA-N
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Description

4-Iodo-pyran-2-one is a chemical compound with the molecular formula C 5 H 3 IO 2 and is registered under CAS number 11183637 . As a derivative of the 2H-pyran-2-one scaffold, it shares a structural foundation with a class of compounds known for their significant versatility in organic synthesis and diverse pharmacological activities . The iodine substituent on the pyranone ring makes it a potential intermediate for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are valuable for creating more complex molecular architectures for research purposes. Specific data on its melting point, boiling point, solubility, and spectral data (NMR, IR, MS) for this particular compound are not available in the current search results. Likewise, its precise mechanism of action and specific research applications have not been detailed. Researchers are advised to consult specialized chemical databases and primary literature for more comprehensive information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IO2 B13772951 4-Iodo-pyran-2-one CAS No. 847822-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847822-71-3

Molecular Formula

C5H3IO2

Molecular Weight

221.98 g/mol

IUPAC Name

4-iodopyran-2-one

InChI

InChI=1S/C5H3IO2/c6-4-1-2-8-5(7)3-4/h1-3H

InChI Key

VVQSWWQWGJAVTR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C=C1I

Origin of Product

United States

Synthetic Methodologies for 4 Iodo Pyran 2 One and Derived Architectures

De Novo Synthetic Routes to Pyran-2-one Skeletons

The foundational pyran-2-one core can be assembled through several "de novo" strategies, which build the heterocyclic ring from acyclic precursors. These methods offer flexibility in introducing a wide range of substituents onto the pyran-2-one scaffold.

Cyclization Reactions

The cyclization of linear precursors is a cornerstone in the synthesis of pyran-2-ones. Key starting materials for these reactions include 1,3,5-tricarbonyl compounds and acetylenic dicarbonyls.

One of the most common methods involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com For instance, the self-condensation of ketoesters, such as the conversion of ethyl benzoylacetate to a 4-hydroxy-2-pyrone derivative, can be achieved under microwave irradiation in acetic acid. mdpi.com Similarly, 3-acyl-substituted 4-hydroxy-2-pyrones can be prepared from β-ketoacids, which are formed by the acylation of Meldrum's acid and subsequent hydrolysis. mdpi.com The use of carbonyldiimidazole (CDI) can promote both the initial Claisen condensation and the final cyclization step. mdpi.com

Acetylenic dicarbonyl compounds also serve as valuable precursors. Gold-catalyzed cyclization of these compounds provides a direct route to the pyran-2-one ring. mdpi.comdntb.gov.ua For example, a gold(I) catalyst has been effectively used for the transformation of a mixture of a β-keto ester and its tautomer into a pyran-2-one derivative. nih.gov

Knoevenagel Condensation Strategies and Related Approaches

Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is widely employed in the synthesis of pyran-2-ones. sci-hub.se This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, followed by cyclization. sci-hub.seresearchgate.net

A notable example is the iodine-mediated domino Knoevenagel-6π-electrocyclization reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes, which provides a one-pot synthesis of 2H-pyrans. researchgate.net This method has been successfully applied to the synthesis of biologically active natural products. researchgate.net The reaction of dehydroacetic acid with aromatic aldehydes in the presence of organic bases is another application of the Knoevenagel condensation to produce chalcones, which are precursors to various heterocyclic systems. scispace.com Furthermore, the condensation of salicylaldehyde (B1680747) with 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by triethylamine, forms an intermediate that can further react to produce complex coumarin-appended indenopyrrole derivatives. rsc.org

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Domino Knoevenagel/6π-Electrocylization1,3-Dicarbonyls, α,β-Unsaturated AldehydesIodine2H-Pyrans researchgate.net
Knoevenagel CondensationDehydroacetic Acid, Aromatic AldehydesOrganic BasesChalcones scispace.com
Knoevenagel CondensationSalicylaldehyde, 4-Hydroxy-6-methyl-2H-pyran-2-oneTriethylamineCoumarin-appended Indenopyrroles rsc.org

Transition Metal-Catalyzed Ring Construction

Transition metal catalysis offers highly efficient and selective methods for constructing the pyran-2-one ring. nih.govresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area.

One approach involves a two-step sequence starting with a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to yield 2-pyrones. nih.gov Another palladium-catalyzed method is the coupling of alkynylzinc compounds with haloacrylic acids, followed by zinc bromide-catalyzed lactonization. nih.gov More recently, transition metal-catalyzed carbene insertion has been developed to activate the C-H bond of cis-stilbene (B147466) acids, leading to the formation of α-pyrone skeletons. researchgate.net Gold-catalyzed cyclization of acetylenic 1,3-dicarbonyl compounds also provides a direct route to the pyran-2-one ring. mdpi.comdntb.gov.ua

Regioselective Iodination Protocols for Pyran-2-one Derivatives

Once the pyran-2-one skeleton is formed, the introduction of an iodine atom at a specific position is a crucial step for creating versatile synthetic intermediates. For 4-iodo-pyran-2-one, this requires regioselective iodination at the C4-position.

Electrophilic Iodination of Pre-existing Pyran-2-ones

The direct iodination of a pre-formed pyran-2-one ring is a common strategy. This is typically achieved through electrophilic substitution, where an iodinating agent reacts with the electron-rich pyran-2-one ring. researchgate.netvhu.edu.vn

The choice of iodinating reagent and reaction conditions is critical for achieving regioselectivity. Reagents such as N-iodosuccinimide (NIS) are frequently used. acs.org For example, the synthesis of 4-iodo-3-furanones, a related heterocyclic system, has been accomplished through electrophilic cyclization induced by NIS. acs.org In some cases, the iodination of pyrazole (B372694) derivatives, which share some electronic similarities with pyran-2-ones, has been achieved at the C4-position using iodine in the presence of cadmium(II) acetate, which highlights the potential for metal-mediated regiocontrol. researcher.life The electrophilic 3,5-substitution of 2,4,4,6-tetraphenyl-4H-pyran has been demonstrated with bromine, though iodination with di-iodine was reported as unsuccessful for some heteroanalogues, indicating the specific challenges of iodinating certain pyran systems. researchgate.net

Iodine-Mediated or Iodine-Catalyzed Synthesis of Pyran-2-ones

An alternative and often more efficient approach is to incorporate the iodine atom during the formation of the pyran-2-one ring itself. mdpi.comresearchgate.netvhu.edu.vnacs.org These methods can be either iodine-mediated, where a stoichiometric amount of an iodine-containing reagent is used, or iodine-catalyzed, where a substoichiometric amount of an iodine catalyst is sufficient. mdpi.comresearchgate.netvhu.edu.vnacs.org

Molecular iodine has proven to be a versatile catalyst for the synthesis of substituted pyrans from γ-alkenyl ketones via a 6-endo-trig cyclization. vhu.edu.vnacs.org This method is performed under mild, solvent-free conditions. vhu.edu.vnacs.org Iodine also catalyzes the one-pot synthesis of 2H-pyrans through a domino Knoevenagel/6π-electrocyclization pathway. researchgate.net Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, have been used to mediate the conversion of pyrazolines to the corresponding pyrazoles, a transformation that underscores the utility of these reagents in heterocyclic chemistry. asianpubs.org Furthermore, iodine-mediated oxidative annulation reactions provide a route to various heterocyclic systems, demonstrating the broad applicability of iodine in facilitating complex chemical transformations. rsc.org

MethodKey Reagents/CatalystSubstrateProductReference
Iodine-Catalyzed CyclizationMolecular Iodine (catalyst)γ-Alkenyl Ketone3,4-Dihydro-2H-pyran derivative vhu.edu.vnacs.org
Iodine-Mediated Domino ReactionIodine1,3-Dicarbonyl, α,β-Unsaturated Aldehyde2H-Pyran researchgate.net
Hypervalent Iodine-Mediated ConversionIodobenzene DiacetatePyrazolinePyrazole asianpubs.org

Utility of Iodinated Precursors in Pyran-2-one Formation

The synthesis of iodinated pyran-2-ones can be effectively achieved through the process of iodolactonization, where an acyclic precursor undergoes cyclization with the incorporation of iodine. This method is particularly useful for creating specifically substituted pyranone derivatives.

One notable application of this strategy involves the reaction of stereodefined methyl 2-en-4-ynoates with an iodine source. researchgate.net The treatment of these precursors with reagents such as iodine (I₂) or iodine monochloride (ICl) induces an electrophilic cyclization, leading to the formation of 5-iodo-2(2H)-pyranone derivatives. researchgate.net The reaction proceeds with high selectivity, and the choice of solvent and iodinating agent can influence the outcome. For instance, reacting methyl 2-en-4-ynoates with ICl in dichloromethane (B109758) (CH₂Cl₂) at room temperature has proven to be an effective method. researchgate.net Similarly, using I₂ in solvents like acetonitrile (B52724) (MeCN), dichloromethane, or benzene (B151609) also yields the desired iodinated pyranones. researchgate.net This iodolactonization process is not only selective but also serves as a gateway to more complex molecules through subsequent reactions like Stille-type cross-couplings. researchgate.net

Beyond direct iodolactonization, iodinated precursors are valuable in tandem reactions. For example, 5-iodopyrazole-4-carboxylic acid can be reacted with terminal alkynes in a one-pot procedure mediated by a Pd/C catalyst. This sequence involves both C-C and C-O bond formations to yield pyran-2-one fused pyrazole systems, specifically pyrano[4,3-c]pyrazol-4(1H)-ones. mdpi.com The presence of iodine on the starting material is crucial for facilitating the palladium-catalyzed coupling sequence. mdpi.com

Furthermore, iodo-2-pyrones are considered key intermediates for synthesizing more elaborate molecular structures. mdpi.com Electrophilic treatment of certain pyrone precursors with reagents like ICl or I₂ can introduce the iodo-group, which then acts as a handle for further functionalization. mdpi.com

Table 1: Synthesis of 5-Iodo-2(2H)-pyranone Derivatives via Iodolactonization

Starting Material Reagent Solvent Product Ref.
Methyl 2-en-4-ynoates ICl CH₂Cl₂ 5-Iodo-2(2H)-pyranone derivatives researchgate.net
Methyl 2-en-4-ynoates I₂ MeCN, CH₂Cl₂, or C₆H₆ 5-Iodo-2(2H)-pyranone derivatives researchgate.net

Multicomponent Reaction Approaches to this compound Frameworks

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient and atom-economical approach to complex molecular scaffolds. mdpi.commdpi.com This strategy has been applied to the synthesis of pyran-based structures, including those incorporating iodine.

A significant example involves a one-pot, three-component reaction utilizing an iodinated precursor to construct complex heterocyclic systems. A regioselective Sonogashira cyclization reaction brings together indoles, 2-iodo-N-phenylbenzamides, and terminal alkynes. rsc.org This copper-catalyzed reaction proceeds under aerobic conditions and is followed by a nucleophilic addition to yield intricate indol-3-yl substituted dihydroisoindolinones. rsc.org The 2-iodo-N-phenylbenzamide serves as the crucial iodinated component that enables the initial Sonogashira coupling, demonstrating how MCRs can be designed to incorporate a pre-iodinated building block into the final architecture. rsc.org

In other MCRs, an iodide source can act as a mediator or catalyst rather than being directly incorporated into the final product. An electrocatalytic multicomponent assembly of arylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and N,N'-dimethylbarbituric acid is carried out in the presence of sodium iodide. mdpi.com This process yields complex spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. mdpi.com Here, the iodide salt plays a crucial role in the electrochemical transformation, facilitating the one-pot reaction to build upon the pyran-2-one core. mdpi.com

The development of MCRs for pyran synthesis often relies on a domino sequence of reactions, such as Knoevenagel condensation followed by cyclization. researchgate.netbeilstein-journals.org Iodine itself can serve as a catalyst in such one-pot syntheses to produce various 2H-pyrans, highlighting the diverse roles of iodine and iodide reagents in modern synthetic strategies. researchgate.netvhu.edu.vn

Table 2: Example of a Multicomponent Reaction Using an Iodinated Precursor

Component 1 Component 2 Component 3 Catalyst / Conditions Product Type Ref.
Indoles 2-Iodo-N-phenylbenzamides Terminal Alkyne CuI, Ligand, Aerobic Indol-3-yl substituted dihydroisoindolinones rsc.org

Reactivity and Mechanistic Investigations of 4 Iodo Pyran 2 One

Chemical Transformations Involving the Iodine Moiety

The carbon-iodine (C-I) bond in 4-iodo-pyran-2-one is a key functional handle that enables a variety of synthetic modifications. The iodine atom can be readily substituted or engaged in coupling reactions, providing pathways to more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. For substrates like this compound, the reaction with arylboronic acids provides a direct route to 4-aryl-pyran-2-ones. While specific studies on this compound are not extensively detailed in the provided results, the general principles are well-established for similar iodo-substituted heterocycles. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids has been successfully achieved using a recyclable Pd(0)/C catalyst under mild conditions. organic-chemistry.org This suggests that similar conditions could be applicable to this compound. The reactivity of the C-I bond is generally higher than C-Br or C-Cl bonds, allowing for selective coupling. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org The Sonogashira coupling of this compound with various alkynes would lead to the formation of 4-alkynyl-pyran-2-ones, significantly increasing molecular complexity. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The higher reactivity of the iodide leaving group is advantageous, often allowing for milder reaction conditions compared to other halides. libretexts.org For example, Sonogashira couplings involving iodo-substituted anilines and quinolines proceed efficiently, highlighting the utility of the C-I bond in this transformation. libretexts.orgreddit.com

Catellani-type Reactions: These reactions are a more advanced form of palladium-catalyzed cross-coupling that allows for the sequential functionalization of an aryl halide at both the ipso and ortho positions. chim.it While a direct example with this compound is not available, studies on 4-iodo-2-quinolones demonstrate the potential of this methodology. rsc.orgrsc.orgresearchgate.net In these cases, the 4-iodo-2-quinolone undergoes a Catellani-type annulation with benzyl (B1604629) alcohols to produce complex fused heterocyclic systems. rsc.orgresearchgate.net This suggests that this compound could potentially serve as a substrate in similar transformations for the synthesis of novel polycyclic compounds.

Table 1: Representative Cross-Coupling Reactions of Iodo-Heterocycles

Coupling Reaction Iodo-Substrate Example Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura 2-Iodocycloenone Arylboronic acid Pd(0)/C, Na2CO3 2-Arylcycloenone organic-chemistry.org
Suzuki-Miyaura Iodo-substituted azoles Arylboronic acid Pd precatalyst, K3PO4 Aryl-substituted azoles nih.gov
Sonogashira 2-bromo-4-iodo-quinoline Terminal alkyne Pd(0) catalyst, Cu(I) cocatalyst 4-alkynyl-2-bromo-quinoline libretexts.org
Catellani-type 4-Iodo-2-quinolone Tertiary o-bromobenzylic alcohol Pd(OAc)2, norbornene, K2CO3 Benzopyran-fused 2-quinolone rsc.orgrsc.org

The iodine atom in this compound can act as a leaving group in nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide range of functional groups at the C4 position. While direct studies on this compound are limited in the search results, the reactivity of similar iodo-substituted heterocycles provides insight. For example, the iodine atom in various iodo-pyrazoles and iodo-pyridines can be displaced by nucleophiles. smolecule.com Theoretical studies on the nucleophilic substitution at a vinylic carbon in pyranone systems suggest that the reaction is feasible, with the addition of the nucleophile being the rate-determining step in aqueous solutions. acs.org The nature of the nucleophile (e.g., hard vs. soft) can influence the regioselectivity of the substitution in polyhalogenated systems.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate radical intermediates. These radicals can then participate in various synthetic transformations. Additionally, the C-I bond can be cleaved through reductive processes. Reductive deiodination, the replacement of the iodine atom with a hydrogen atom, can be achieved using various reducing agents. researchgate.net Enzymes such as iodotyrosine deiodinase catalyze the reductive deiodination of iodinated tyrosine derivatives, highlighting a biological precedent for this type of reaction. nih.govwikipedia.org In synthetic chemistry, similar transformations can be accomplished using chemical reagents.

Nucleophilic Displacement Reactions at the Iodinated Position

Catalytic Systems for this compound Transformations

The transformation of this compound into more complex molecular architectures is often facilitated by various catalytic systems. These can be broadly categorized into transition metal-catalyzed processes, organocatalytic approaches, and electrocatalytic methodologies.

Transition metals, particularly palladium and gold, are extensively used to catalyze reactions involving the C-I bond of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of 4-iodo-pyran-2-ones. nih.gov The high reactivity of the C-I bond makes it an excellent substrate for a variety of palladium-catalyzed transformations, including:

Sonogashira Coupling: This reaction couples the this compound with terminal alkynes to form 4-alkynyl-2-pyrones. nih.govmdpi.com These products are valuable intermediates for the synthesis of complex natural products and biologically active molecules. nih.gov

Suzuki-Miyaura Coupling: The coupling of 4-iodo-pyran-2-ones with organoboron reagents provides access to 4-aryl or 4-vinyl-pyran-2-ones. mdpi.comderpharmachemica.com

Heck Coupling: This reaction involves the coupling of the iodopyranone with alkenes. nih.gov

Kumada and Negishi Couplings: These reactions utilize organomagnesium and organozinc reagents, respectively, to form new carbon-carbon bonds at the C4 position. nih.gov

These palladium-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov The general mechanism for these cross-coupling reactions involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. uni-muenchen.deuwindsor.ca

Gold-catalyzed reactions have also emerged as a powerful tool for the transformation of pyran-2-one derivatives. mdpi.com Gold catalysts, known for their π-acidity, can activate alkynes and allenes, facilitating cyclization and annulation reactions. mdpi.comnih.govresearchgate.net While direct gold-catalyzed cross-coupling with this compound is less common than palladium catalysis, gold catalysts are instrumental in the synthesis of the pyran-2-one core itself from acyclic precursors. mdpi.comnih.gov For instance, gold(I) catalysts can promote the cyclization of allenyl propiolates to form substituted 2-pyrones. mdpi.com

The following table summarizes some key transition metal-catalyzed reactions involving pyran-2-one systems.

Catalyst System Reaction Type Substrates Products Reference(s)
PdCl₂(PPh₃)₂/CuISonogashira CouplingThis compound, Terminal Alkynes4-Alkynyl-pyran-2-ones nih.govmdpi.com
Pd(PPh₃)₄Suzuki-Miyaura CouplingThis compound, Organoboron Reagents4-Aryl/Vinyl-pyran-2-ones mdpi.comderpharmachemica.com
Pd(OAc)₂Heck CouplingThis compound, Alkenes4-Alkenyl-pyran-2-ones nih.gov
Au(I) complexesCyclizationAllenyl PropiolatesSubstituted 2-Pyrones mdpi.com
AuCl₃Cyclo-isomerization3-Ethynyl-indole-2-carboxylic acidPyrano[3,4-b]indol-1(9H)-ones mdpi.com

In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative for organic transformations. beilstein-journals.org For pyran-2-one synthesis and derivatization, various organocatalytic and metal-free strategies have been developed.

Organocatalytic approaches often utilize small organic molecules, such as amines, phosphines, or N-heterocyclic carbenes (NHCs), to catalyze reactions. beilstein-journals.orgchiba-u.jp For example, phosphine (B1218219) catalysts have been employed in the synthesis of 6-substituted 2-pyrones from aldehydes and allenoates. uni-regensburg.de NHCs can catalyze the annulation of enals and other substrates to form pyranone-fused heterocyclic systems. chiba-u.jp

Metal-free approaches for pyran-2-one synthesis often rely on base-promoted or iodine-catalyzed reactions. derpharmachemica.comvhu.edu.vn For instance, the reaction of 2H-pyran-2-ones with a carbanion source in the presence of a base like potassium hydroxide (B78521) can lead to ring transformation and the formation of functionalized m-terphenyls. derpharmachemica.com Molecular iodine has been shown to be an effective catalyst for the cyclization of alkenyl or alkynyl carbonyl substrates to produce pyran and furan (B31954) derivatives under mild, solvent-free conditions. chemrxiv.orgvhu.edu.vn

Another important metal-free method is iodolactonization , which is a classic strategy for synthesizing lactones, including 2-pyrone derivatives. nih.govuni-regensburg.de This reaction involves the electrophilic cyclization of unsaturated carboxylic acids in the presence of an iodine source. uni-regensburg.de

The table below provides examples of organocatalytic and metal-free reactions for pyran-2-one synthesis.

Catalyst/Reagent Reaction Type Substrates Products Reference(s)
Trialkylphosphines[4+2] CycloadditionAldehydes, Ethyl Allenoate6-Substituted 2-Pyrones uni-regensburg.de
N-Heterocyclic Carbenes (NHCs)AnnulationEnals, Cyclic Aryldiene-1,3-dionesPyrano-fused Heterocycles chiba-u.jp
Potassium Hydroxide (KOH)Ring Transformation2H-Pyran-2-ones, PropiophenoneFunctionalized m-Terphenyls derpharmachemica.com
Molecular Iodine (I₂)Cyclizationγ-Alkenyl Ketones3,4-Dihydro-2H-pyran Derivatives chemrxiv.orgvhu.edu.vn
Iodine (I₂)Iodolactonization(Z)-2-Alken-4-ynoates5-Iodo-2(2H)-pyranones nih.govresearchgate.net

Electrocatalysis offers a green and efficient alternative to conventional synthetic methods by using electricity to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. mdpi.com This approach has been successfully applied to the synthesis and derivatization of pyran-2-one scaffolds.

Electrocatalytic methods can be used for multicomponent reactions to construct complex heterocyclic systems in a single step. For example, the electrochemical assembly of arylaldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of alkali metal halides can selectively produce spiro[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives in good yields. mdpi.com In such reactions, an electrogenerated base can catalyze the transformation of the starting materials into the desired products. oiccpress.com

The mechanism of these electrocatalytic reactions often involves the generation of a reactive species at the electrode surface, which then initiates a cascade of reactions. For instance, in iodide-mediated electrocatalytic cyclizations, the iodide ion is oxidized at the anode to a reactive iodine species, which then promotes the desired cyclization. mdpi.com

Electrosynthesis has been utilized for the preparation of various pyran derivatives, including nano-sized 4H-pyran derivatives, through three-component condensations in an undivided electrochemical cell. oiccpress.com These methods are often cost-effective and produce high yields of the target compounds. oiccpress.com

Applications of 4 Iodo Pyran 2 One in Advanced Organic Synthesis

Versatility as a Building Block for Complex Heterocyclic Architectures

Pyran-2-one derivatives are powerful building blocks for creating a vast range of heterocyclic compounds. imist.maimist.maresearchgate.net The presence of the iodo group at the C4-position of the pyran-2-one ring significantly enhances its role as a versatile precursor. This position is electron-deficient and activated, making it highly reactive towards oxidative addition to palladium(0) species, which is the first step in many cross-coupling reactions. nih.gov Consequently, 4-iodo-pyran-2-one is an ideal starting material for building intricate heterocyclic frameworks.

The this compound moiety is instrumental in the synthesis of various fused-ring systems. The general strategy involves a two-step process: (1) a palladium-catalyzed cross-coupling reaction to install a side chain at the C4-position, and (2) a subsequent intramolecular cyclization reaction to form the new fused ring.

For instance, Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (like a hydroxyl or amino group) can furnish an intermediate that, upon activation, undergoes intramolecular cyclization. This approach has been used to create fused systems like furopyrans and pyranopyrans. imist.manih.gov Similarly, coupling reactions can introduce functionalities that facilitate intramolecular Heck reactions or C-H bond functionalization, leading to the efficient construction of fused pyran rings and even tetracyclic systems. researchgate.net

Reaction Type Reagents Intermediate Type Fused System
Sonogashira / Intramolecular CyclizationTerminal alkyne, Pd catalyst, Cu(I)4-Alkynyl-pyran-2-oneFuro[3,2-c]pyran-4-one
Heck / Intramolecular C-H ActivationO-allylated ether, Pd catalyst4-Allyloxy-pyran-2-oneDihydropyrano[4,3-b]pyran
Sigmatropic RearrangementAllylic halides (to form thioether)4-(Allylthio)-pyran-2-oneThieno[3,2-c]pyran-4-one imist.ma

This table illustrates synthetic pathways to fused-ring systems starting from a 4-substituted-pyran-2-one intermediate, readily accessible from this compound via cross-coupling.

The diene system inherent in the pyran-2-one ring makes it an excellent participant in [4+2] cycloaddition reactions (Diels-Alder reactions). This compound can be elaborated via cross-coupling to attach a dienophile, setting the stage for an intramolecular Diels-Alder reaction. More commonly, it is used as the diene component in intermolecular cycloadditions.

A powerful strategy for synthesizing polycyclic aromatic compounds (PACs) involves the reaction of a pyran-2-one derivative with an alkyne. This cycloaddition is typically followed by a retro-Diels-Alder reaction, where carbon dioxide is extruded to generate a new benzene (B151609) ring. By first using the iodo group to couple with a suitable aryl or vinyl partner (e.g., via Suzuki or Stille coupling), a substituted pyran-2-one is formed, which can then react with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This sequence allows for the regioselective construction of highly substituted polycyclic and biaryl compounds. researchgate.net Electrochemical methods for [4+2] benzannulation have also been developed, highlighting a green chemistry approach to PACs. rsc.org

This compound is a strategic starting point for synthesizing other oxygen-containing heterocycles through various transformation pathways.

Furans : The conversion of pyran-2-ones to furans can occur through ring-opening and recyclization cascades or rearrangement reactions. researchgate.net A practical method for synthesizing substituted furans involves the iodine-catalyzed cyclization of α-propargyl-β-ketoester substrates. chemrxiv.org The this compound can be converted into such a substrate. For example, a Negishi coupling could introduce a zinc acetoacetate (B1235776) enolate at the C4-position, followed by propargylation. Subsequent acid- or metal-catalyzed 5-endo-dig cyclization would yield a highly substituted furan (B31954).

Chromenes : Chromenes and their derivatives, such as chromeno[2,3-b]quinolines, can be synthesized using strategies that build a benzene ring onto the pyran scaffold. researchgate.net A plausible route starting from this compound would be a Suzuki coupling with a suitably substituted boronic acid, such as 2-formylphenylboronic acid. The resulting aldehyde-substituted pyran-2-one could then undergo an intramolecular cyclization and dehydration sequence to form the chromene ring system.

One of the most well-established applications of pyran-2-ones is their conversion into nitrogen-containing heterocycles. imist.maimist.ma These reactions typically involve the opening of the pyran-2-one ring by a nitrogen nucleophile, followed by cyclization and dehydration to form a new heterocyclic ring.

Pyridones : The reaction of pyran-2-one derivatives with ammonia (B1221849) or primary amines is a classic method for synthesizing pyridin-2(1H)-ones. The reaction proceeds via nucleophilic attack at the C6 or C2 position of the pyranone, leading to ring opening and subsequent ring closure with the elimination of water. The 4-iodo-substituent can be carried through this transformation, yielding a 4-iodo-pyridin-2(1H)-one, which is itself a valuable building block for further functionalization.

Quinolines : The synthesis of quinolines and their derivatives can be achieved from pyran-2-ones by reacting them with aniline (B41778) or substituted anilines under appropriate conditions. researchgate.net For example, this compound can react with an o-aminoarylketone in a Friedländer-type annulation. The reaction involves the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration to construct the quinoline (B57606) core. The versatility of this approach allows for the synthesis of complex, fused nitrogenous heterocycles. nih.govacs.org

Precursor for Other Oxygen Heterocycles (e.g., furans, chromenes)

Strategic Intermediate in Natural Product Synthesis

The 2-pyrone motif is a core structural feature in numerous natural products exhibiting a wide range of biological activities, including antifungal, cytotoxic, and neurotoxic properties. nih.gov Consequently, the development of efficient synthetic routes to substituted 2-pyrones is of considerable importance. Iodo-2-pyrones, in particular, serve as key intermediates in the synthesis of more complex molecules and natural products. nih.gov

The utility of this compound in total synthesis lies in its ability to act as a linchpin, enabling the connection of two complex fragments through a reliable cross-coupling reaction. The pyran-2-one core is often assembled early in the synthesis, with the iodo group serving as a robust handle for late-stage elaboration of the molecular framework.

This strategy is particularly valuable in the synthesis of polyketide natural products, where complex carbon chains need to be appended to the heterocyclic core. mdpi.com For example, in the synthesis of marine natural products like the brevetoxins, which feature repeating pyran rings, a halopyran building block could be used in an iterative pyranoannulation sequence. nih.gov A this compound derivative could be coupled (e.g., via a Stille or Suzuki reaction) with a vinylstannane or vinylboronate partner that contains the necessary functionality for the subsequent ring-closing step to form an adjacent pyran ring.

Natural Product Class Core Structure Role of this compound Key Reactions
Polyketide MacrolidesLarge lactone ring with pyran unitsPrecursor to a key pyran-containing fragmentSuzuki/Stille Coupling, Macrolactonization
Fungal Metabolites (e.g., Violapyrone C)Substituted 2-pyroneBuilding block for the pyrone core nih.govSonogashira Coupling, Gold-catalyzed cyclization nih.gov
Marine Polyethers (e.g., Brevetoxin-type)Fused polyether (pyran) systemIterative building block for pyran ring formation nih.govCross-coupling, Pyranoannulation

This table summarizes the strategic application of pyran-2-one intermediates, such as this compound, in the synthesis of major classes of natural products.

Application in Analog Synthesis for Structure-Activity Relationship Studies

The strategic placement of an iodine atom on the pyran-2-one ring at the fourth position renders this compound an exceptional precursor for creating extensive libraries of analogs for SAR studies. The carbon-iodine bond is highly susceptible to oxidative addition with palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. nih.gov This reactivity allows for the systematic and efficient introduction of a wide array of substituents at the C4 position, which is crucial for probing the chemical space around a lead compound to understand how structural modifications influence its properties.

The primary advantage of using this compound in this context is the ability to perform a range of well-established and robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings. Each of these reactions allows for the formation of a different type of carbon-carbon bond, thereby enabling the synthesis of a diverse set of analogs with varied steric and electronic properties.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to 4-alkynyl-pyran-2-one analogs by coupling this compound with terminal alkynes. This introduces a linear and rigid alkynyl linker, which can significantly alter the conformational flexibility and electronic nature of the molecule. The resulting alkynes can also serve as handles for further chemical modifications, adding another layer of diversity to the synthesized library. Research on the analogous 4-bromo-6-methyl-2-pyrone has demonstrated the successful synthesis of various 4-alkynyl-6-methyl-2-pyrones using this methodology. researchgate.net

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond between this compound and an alkene. This leads to the synthesis of 4-alkenyl-pyran-2-one derivatives, introducing a double bond at the C4 position. The geometry and substitution pattern of the alkene can be varied to fine-tune the structural features of the resulting analogs.

The systematic application of these cross-coupling reactions to the this compound scaffold allows medicinal chemists to rapidly generate a focused library of compounds. By keeping the pyran-2-one core constant and varying the substituent at the C4 position, it is possible to establish a clear and detailed structure-activity relationship, providing invaluable insights for the lead optimization process in drug discovery.

Data Tables

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis from this compound

Coupling ReactionCoupling PartnerResulting Analog ClassGeneral Reaction Scheme
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid4-Aryl/Heteroaryl-pyran-2-one
Sonogashira Terminal Alkyne4-Alkynyl-pyran-2-one
Heck Alkene4-Alkenyl-pyran-2-one

Spectroscopic Characterization Methodologies for 4 Iodo Pyran 2 One

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a molecule. These methods are complementary and are foundational for identifying the key structural motifs of 4-Iodo-pyran-2-one.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. vulcanchem.com The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. vulcanchem.com For this compound, the key functional groups are the α,β-unsaturated lactone, which includes a carbonyl group (C=O) and carbon-carbon double bonds (C=C), and the carbon-iodine (C-I) bond.

The FT-IR spectrum of the parent compound, 2H-pyran-2-one, shows a strong, characteristic absorption band for the C=O stretch. sigmaaldrich.com In α,β-unsaturated esters and lactones, this band is typically found in the region of 1715-1740 cm⁻¹. The conjugation with the double bonds lowers the frequency compared to a saturated lactone. The C=C stretching vibrations of the pyranone ring are expected to produce medium to weak bands in the 1600-1650 cm⁻¹ region. researchgate.net The C-O-C stretching vibration of the lactone ether linkage typically appears in the 1050-1250 cm⁻¹ range. The introduction of an iodine atom at the 4-position is expected to have a minor electronic effect on the positions of these bands. The most direct evidence of iodination would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (vinylic) 3050 - 3150 Medium
C=O stretch (lactone) 1715 - 1735 Strong
C=C stretch (conjugated) 1600 - 1650 Medium-Weak
C-O-C stretch (ether) 1050 - 1250 Strong

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. vulcanchem.com A key requirement for a vibration to be Raman active is a change in the polarizability of the molecule. vulcanchem.com

For this compound, the symmetric C=C stretching vibrations of the pyranone ring are expected to produce a strong signal in the Raman spectrum, often stronger than their corresponding IR absorption. urfu.ru The C=O stretch will also be visible, though its intensity can vary. urfu.ru The C-I bond, being a heavy atom bond, gives rise to a strong and characteristic Raman signal at low frequencies (typically 200-300 cm⁻¹), which is a highly diagnostic peak for confirming the presence of iodine in the molecule. This low-wavenumber region is readily accessible by modern Raman spectrometers. wisc.edu

Table 2: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (vinylic) 3050 - 3150 Medium
C=C stretch (conjugated) 1600 - 1650 Strong
C=O stretch (lactone) 1715 - 1735 Medium

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In this compound, there are three vinylic protons on the pyranone ring. Based on the spectra of related pyran-2-one derivatives, these protons are expected to resonate in the downfield region (δ 6.0-8.0 ppm) due to the electron-withdrawing effect of the conjugated carbonyl group and the ring oxygen.

The proton at C-6 (H-6) is adjacent to the ring oxygen and is expected to be the most downfield. The proton at C-3 (H-3) is adjacent to the carbonyl group. The proton at C-5 (H-5) is coupled to H-6. The iodine atom at C-4 will exert an inductive and anisotropic effect, influencing the chemical shift of the adjacent protons, particularly H-3 and H-5. Coupling constants (J-values) between these protons would allow for the definitive assignment of their positions. For instance, a coupling between H-5 and H-6 would be expected.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 6.2 - 6.5 d
H-5 6.6 - 6.9 d

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct carbon signals are expected. The lactone carbonyl carbon (C-2) is the most deshielded and will appear significantly downfield, typically in the range of δ 160-165 ppm. The olefinic carbons (C-3, C-4, C-5, C-6) will resonate in the δ 90-150 ppm region.

The carbon directly attached to the iodine atom (C-4) will experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a much higher field (lower ppm value) than would be expected for a typical sp² carbon. This upfield shift is highly characteristic of carbon atoms bonded to iodine and would be a key indicator for confirming the position of the iodine substituent. For example, in iodo-substituted aromatic rings, the ipso-carbon can be shifted upfield to δ 90-100 ppm. The other vinylic carbons (C-3, C-5, and C-6) will have chemical shifts influenced by their position relative to the carbonyl group and ring oxygen.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) 160 - 165
C-3 115 - 125
C-4 (C-I) 90 - 105
C-5 135 - 145

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their connectivity. A weaker, long-range coupling might also be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net An HSQC spectrum would show cross-peaks connecting H-3 to C-3, H-5 to C-5, and H-6 to C-6. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. The carbonyl carbon (C-2) and the iodinated carbon (C-4) would be absent from the HSQC spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net Key expected HMBC correlations for this compound would include:

H-3 correlating to the carbonyl carbon C-2 and to C-5.

H-5 correlating to C-3 and C-4.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that aids in structural confirmation.

For this compound (C₅H₃IO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine is distinct due to its monoisotopic nature (¹²⁷I).

The fragmentation of the pyran-2-one ring is initiated by the ionization. Common fragmentation pathways for pyranones include the loss of carbon monoxide (CO) and acetylene (B1199291) (C₂H₂). acs.org For this compound, the fragmentation is also heavily influenced by the carbon-iodine bond. The C-I bond is relatively weak and can cleave to lose an iodine radical or ion.

Key expected fragmentation patterns include:

Loss of Iodine: A primary fragmentation pathway would be the cleavage of the C-I bond, resulting in a [M-I]⁺ peak.

Loss of Carbon Monoxide: Following or preceding other fragmentations, the loss of a neutral CO molecule is a characteristic fragmentation of the lactone ring. acs.org

Combined Losses: Sequential losses, such as the loss of both iodine and carbon monoxide, would also be observed.

A summary of potential key fragments for this compound in an EI-MS spectrum is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure/Formula Predicted m/z
[C₅H₃IO₂]⁺ Molecular Ion 222
[C₅H₃O₂]⁺ Loss of Iodine radical (•I) 95
[C₄H₃IO]⁺ Loss of Carbon Monoxide (CO) 194
[C₄H₃O]⁺ Loss of I and CO 67

Note: The m/z values are calculated based on the most common isotopes.

Electronic Spectroscopy and Associated Computational Methods

Electronic spectroscopy, particularly UV-Visible spectroscopy, provides insights into the electronic structure of molecules by probing the transitions between electronic energy levels. uomustansiriyah.edu.iq Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting these electronic spectra. google.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is dictated by its chromophore, the α,β-unsaturated lactone system. This conjugated system gives rise to characteristic electronic transitions. libretexts.org The primary transitions expected are:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For conjugated systems, these absorptions often occur above 200 nm. libretexts.org

n → π* transitions: These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions are characteristically weak (low molar absorptivity, ε) and appear at longer wavelengths than the π → π* transitions. uomustansiriyah.edu.iqlibretexts.org

The iodine atom acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The presence of the iodine atom on the conjugated system is expected to cause a bathochromic shift (red shift) of the π → π* transition to a longer wavelength compared to the unsubstituted 2H-pyran-2-one. up.ac.za This shift occurs because the iodine atom's lone pairs of electrons can participate in the delocalization, effectively extending the conjugated system and lowering the energy gap between the π and π* orbitals.

Table 2: Expected UV-Visible Absorption Data for this compound

Electronic Transition Typical Wavelength (λmax) Range Expected Molar Absorptivity (ε)
π → π* 250–350 nm High (10,000–20,000 L·mol⁻¹·cm⁻¹)

Note: The specific λmax values are predictions and can be influenced by the solvent used for the analysis. uomustansiriyah.edu.iq

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. google.comqnl.qa It calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov

The process involves first optimizing the ground-state geometry of the this compound molecule using DFT. Subsequently, a TD-DFT calculation is performed on this optimized structure to compute the excitation energies and oscillator strengths (which relate to the intensity of the absorption bands).

The accuracy of TD-DFT predictions depends significantly on the choice of the exchange-correlation functional and the basis set. nih.gov For molecules with conjugated π-systems and heteroatoms, hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP often provide a good balance of accuracy and computational cost. nih.govmdpi.com A sufficiently large basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended to accurately describe the electronic distribution, especially the non-bonding electrons and the diffuse nature of excited states. mdpi.comresearchgate.net

By comparing the computationally predicted spectrum with the experimental UV-Vis spectrum, one can assign the observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO) and gain a deeper understanding of the molecule's electronic properties.

Table 3: Typical Computational Setup for TD-DFT Prediction of this compound

Parameter Selection/Method Purpose
Geometry Optimization DFT (e.g., B3LYP/6-31G(d)) To find the lowest energy structure of the molecule.
Excited State Calculation TD-DFT To calculate vertical excitation energies and oscillator strengths.
Exchange-Correlation Functional CAM-B3LYP, PBE0, or B3LYP To approximate the exchange and correlation energy in the DFT calculation. mdpi.comresearchgate.net
Basis Set 6-311++G(d,p) To describe the spatial distribution of electrons with high accuracy. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4 Iodo Pyran 2 One

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties and reactivity. uv.esq-chem.comjournaljpri.com Methods like Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to study various aspects of 4-iodo-pyran-2-one. q-chem.comjournaljpri.comscielo.br DFT, in particular, offers a good balance between accuracy and computational cost, making it a popular choice for studying organic molecules. q-chem.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For pyran-2-one derivatives, the pyran ring is generally found to be flat. scifiniti.com Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) and their relative energies. liverpool.ac.uk This can be achieved by systematically rotating specific bonds, such as the C-O-H dihedral angle in related hydroxy-tetrahydropyrans, and calculating the energy of each resulting conformation. rsc.org For this compound, this would involve assessing the rotational barriers and preferred orientations of any substituents. While detailed conformational analyses specific to this compound are not extensively documented in the provided results, studies on similar pyran systems often utilize methods like B3LYP with basis sets such as cc-pVDZ to scan the potential energy surface and identify stable conformers. rsc.org

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the distribution of atomic charges.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. wuxiapptec.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For a related compound, 4-iodo-6-methylpyridin-2(1H)-one, the HOMO-LUMO gap was calculated to be 5.2 eV, suggesting moderate reactivity. In this case, the HOMO was localized on the pyridinone ring, while the LUMO was on the iodine atom. For pyrone molecules in general, the HOMO and LUMO are often located on the pyran ring. scifiniti.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule and is useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netaps.org For pyran-2-one derivatives, the carbonyl oxygen typically represents a region of high electron density (negative potential), while the carbon atoms of the ring can exhibit varying degrees of positive potential. researchgate.net

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.3 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.2 eVIndicates moderate chemical reactivity.
Dipole Moment~3.8 DSuggests a polar molecule.

Note: The values in this table are illustrative and based on a similar molecule, 4-iodo-6-methylpyridin-2(1H)-one. Actual values for this compound would require specific calculations.

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. q-chem.comijarset.com

Chemical Potential (μ) and Electronegativity (χ) : These descriptors relate to the "escaping tendency" of electrons from a system. They can be approximated from the energies of the HOMO and LUMO. ijarset.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. A smaller hardness value indicates higher reactivity. ijarset.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. Pyran-2-ones can act as electrophiles in certain reactions. researchgate.net

Nucleophilicity Index (N) : This measures the electron-donating ability of a molecule. In some contexts, pyran-2-ones can also behave as nucleophiles. researchgate.net

Fukui Functions : These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The following table summarizes these reactivity descriptors and their calculation from HOMO and LUMO energies.

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Measure of the ability to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)Global electrophilic nature of the molecule.

These formulas provide a way to quantify the reactivity of this compound from its frontier molecular orbital energies. ijarset.com

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. libretexts.orgnumberanalytics.com For reactions involving pyran-2-ones, such as cycloadditions, DFT calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the transition state(s) on the potential energy surface. researchgate.netacs.org

For instance, in a hypothetical SN2 reaction where the iodide in this compound is displaced by a nucleophile, computational methods could model the backside attack of the nucleophile, leading to a pentacoordinate transition state. numberanalytics.comlibretexts.org The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. numberanalytics.com Similarly, for iodine-catalyzed reactions like Prins cyclization, which can form iodo-pyran structures, DFT calculations can help elucidate the reaction pathway and the role of the iodine catalyst. chemrxiv.orgmdpi.com

Calculation of Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Potential, Fukui Functions)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comchalmers.se MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, interactions with solvent molecules, and the stability of molecular complexes. mdpi.comchalmers.segithub.io

For this compound, MD simulations could be used to study its behavior in different solvents, such as water. mdpi.com This would involve placing the molecule in a simulation box filled with solvent molecules and observing its interactions, such as the formation of hydrogen bonds and its solvation shell structure. mdpi.com Such simulations are particularly useful for understanding how the solvent influences the molecule's conformation and reactivity. mdpi.comtandfonline.com

Advanced Computational Modeling Techniques

Beyond standard DFT and MD methods, more advanced techniques can provide even deeper insights. For example, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study reactions in large systems, such as an enzyme active site. In a QM/MM approach, the reactive core of the system (e.g., this compound and the reacting partner) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of the protein or solvent) is treated with a more computationally efficient molecular mechanics force field.

Another advanced technique is the use of ab initio molecular dynamics (AIMD), where the forces between atoms are calculated "on-the-fly" using quantum mechanics at each step of the simulation. While computationally expensive, AIMD avoids the need for pre-parameterized force fields and can provide a more accurate description of bond breaking and formation during a reaction.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state, providing insights into the packing of molecules. tandfonline.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their reactivity in a specific process. chem-soc.si These models are fundamental in physical organic chemistry for understanding reaction mechanisms and predicting the reactivity of new compounds. While specific, comprehensive QSRR studies focused exclusively on this compound are not widely documented, the principles can be applied based on data from related pyran-2-one systems. acs.orgresearchgate.net

A typical QSRR study for this compound would involve synthesizing a series of 4-substituted-2-pyrones and measuring their reactivity (e.g., rate constants in a Diels-Alder reaction). Computational methods, particularly Density Functional Theory (DFT), would then be used to calculate a variety of molecular descriptors for each compound. scifiniti.commdpi.comrsc.org These descriptors quantify steric, electronic, and hydrophobic properties.

Key molecular descriptors relevant to a QSRR analysis of this compound and its analogs would include:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, partial atomic charges, dipole moment, and molecular electrostatic potential (MEP) are critical. scifiniti.commdpi.com For instance, the electrophilicity index, derived from HOMO and LUMO energies, can quantify the ability of the pyrone to accept electrons in reactions. researchgate.net

Steric Descriptors: The size and shape of the substituent at the C4 position influence its ability to approach a reactant. Descriptors like molar volume, surface area, and specific steric parameters (e.g., Taft's Es) would be calculated.

Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe its size, shape, and degree of branching.

Once the descriptors and experimental reactivity data are gathered, statistical methods like Multiple Linear Regression (MLR) are employed to build the QSRR model. chem-soc.sirsc.org The resulting equation provides a quantitative link between the structure and reactivity, allowing for the prediction of reactivity for other, unsynthesized 4-substituted pyranones.

Hypothetical QSRR Data for 4-Substituted-2-Pyrones in a Diels-Alder Reaction

The interactive table below illustrates the type of data that would be generated in a QSRR study. It presents hypothetical experimental reactivity data alongside a computationally derived electronic descriptor for a series of 4-substituted-2-pyrones.

Substituent (X) at C4Compound NameRelative Rate (k_rel)Calculated Electrostatic Potential at C4 (ESP, a.u.)
-Hpyran-2-one1.00.05
-Cl4-Chloro-pyran-2-one15.70.18
-Br4-Bromo-pyran-2-one18.20.16
-IThis compound20.50.14
-NO₂4-Nitro-pyran-2-one95.30.35
-CH₃4-Methyl-pyran-2-one0.80.02

Integration of Machine Learning in Reaction Outcome Prediction and Synthesis Design

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in chemistry, capable of predicting reaction outcomes and designing novel synthesis pathways with high accuracy. researchgate.netrjptonline.org These approaches leverage large datasets of known chemical reactions to learn the complex rules governing chemical reactivity.

Reaction Outcome Prediction

For this compound, machine learning models can predict the products of a given reaction, including stereochemistry and regioselectivity, as well as estimate the reaction yield. rjptonline.orgarxiv.org Modern ML architectures like Graph Neural Networks (GNNs) and Transformers treat molecules as graphs or sequences, allowing them to learn intricate atomic and bond-level relationships directly from data without the need for predefined rules. mi-6.co.jp

To predict a reaction involving this compound, the model would take the molecular structures of the reactants (e.g., this compound and a dienophile) and the reaction conditions (solvent, temperature, catalyst) as input. By processing this information through its learned network, the model would output the most probable product structure(s). These models can uncover novel reactivity patterns that may not be obvious from traditional mechanistic analysis. arxiv.org

Illustrative ML Model Input/Output for a Reaction of this compound

This table shows a simplified representation of how a machine learning model would process a reaction prediction task for this compound.

Input Reactant 1Input Reactant 2Reaction ConditionsPredicted Major ProductPredicted Yield (%)
This compoundN-phenylmaleimideToluene, 110°CDiels-Alder Adduct85
This compoundEthyl acrylateXylene, 140°CDiels-Alder Adduct72
This compoundPhenylacetyleneBenzene (B151609), 80°CSubstituted Benzene65

Synthesis Design

When presented with the structure of this compound, a retrosynthesis algorithm could propose several plausible synthetic routes. It might suggest, for example, a late-stage iodination of a pyran-2-one precursor or a cyclization reaction from an acyclic iodo-containing precursor. The system can rank these routes based on criteria such as the predicted yield, number of steps, and the commercial availability of the starting materials. acs.org This integration of machine learning not only accelerates the design of synthetic routes but also has the potential to uncover novel and more efficient pathways. mit.edu

Future Research Directions and Emerging Perspectives on 4 Iodo Pyran 2 One

The exploration of 4-iodo-pyran-2-one, a halogenated heterocyclic compound, is paving the way for new frontiers in chemical synthesis and materials science. While the full potential of this molecule is still being uncovered, current research trajectories point towards significant advancements in sustainable synthesis, novel reactivity, and the development of advanced functional materials. The integration of cutting-edge computational tools is set to further accelerate these discoveries, heralding a new era of molecular innovation centered on this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-pyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or iodination of pyran-2-one derivatives. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) . Optimization of reaction conditions, such as temperature (60–80°C), solvent polarity (dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 substrate-to-iodinating agent), is critical for maximizing yields (>75%) and minimizing side products like di-iodinated derivatives .

Table 1 : Key Reaction Parameters for Iodination

ReagentCatalystSolventYield (%)
NISBF₃·Et₂OCH₂Cl₂78
IClNoneCH₃CN65

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the iodinated position. The deshielded proton adjacent to the iodine atom typically appears as a singlet at δ 6.8–7.2 ppm in ¹H NMR, while the carbonyl carbon (C-2) resonates at δ 165–170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 221.00 (C₅H₄INO⁺), corroborating the molecular formula .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for experimental use?

  • Methodological Answer : Purity assessment requires a combination of chromatographic (HPLC/GC) and spectroscopic methods. HPLC with a C18 column (acetonitrile/water gradient) should show a single peak with ≥95% purity. Melting point analysis (reported range: 145–148°C) and elemental analysis (C: 27.1%, H: 1.8%, I: 57.5%) provide additional validation .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store the compound in amber glass bottles under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidative decomposition. Regular stability testing via TLC or HPLC every six months is advised to monitor degradation products like 2-pyranone .

Q. How can researchers validate the biological activity of this compound derivatives in antimicrobial assays?

  • Methodological Answer : Use standardized protocols such as broth microdilution (CLSI guidelines) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentration (MIC) values ≤50 µg/mL are indicative of significant activity. Include positive controls (e.g., ampicillin) and solvent controls to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Implement orthogonal assays (e.g., time-kill kinetics vs. MIC) and validate purity via HPLC-MS. Cross-reference structural analogs (e.g., 4,6-Dimethoxy-2H-pyran-2-one) to identify structure-activity relationships (SAR) that may explain divergent results .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Mechanistic studies should combine kinetic isotope effects (KIE), DFT calculations, and intermediate trapping. For Suzuki-Miyaura couplings, monitor arylpalladium intermediates via in situ ³¹P NMR. Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps .

Q. How can computational modeling improve the design of this compound-based inhibitors for kinase targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding affinities to ATP-binding pockets. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (K_d). Focus on halogen bonding between iodine and backbone carbonyl groups .

Q. What experimental approaches can differentiate between radical and polar pathways in iodination reactions of pyran-2-one derivatives?

  • Methodological Answer : Use radical scavengers (TEMPO or BHT) to quench radical intermediates. Compare reaction rates under UV light (radical initiation) vs. thermal conditions. Electrochemical analysis (cyclic voltammetry) can identify redox-active intermediates .

Q. How should researchers design stability-indicating methods (SIMs) for this compound under forced degradation conditions?

  • Methodological Answer :
    Expose the compound to stress conditions: acid (0.1 M HCl, 70°C), base (0.1 M NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B). Develop a stability-indicating HPLC method with a resolution factor >2 between degradation products and the parent compound .

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